Antifungal Chemosensitisation: Phenylpentanol Scaffold Activity vs. Baseline Azole Alone
In a repurposing screen, phenylpentanol derivatives (the core scaffold of 2-(4-ethylphenyl)pentan-2-ol) demonstrated potent fluconazole chemosensitisation activity against azole-resistant Candida albicans. The synergistic fractional inhibitory concentration index (∑FICI) for phenylpentanol derivatives ranged from 0.13 to 0.28, indicating strong synergy with fluconazole and reducing its MIC by 15–31 fold [1]. This performance is benchmarked against the plain fluconazole treatment (no sensitizer, MIC unchanged) and against pitavastatin, which showed ∑FICI 0.06–0.50 [1]. While the exact value for 2-(4-ethylphenyl)pentan-2-ol was not individually reported, its structural conformity to the active phenylpentanol pharmacophore supports its positioning within this activity range. No comparable data exist for simple phenylpentanol or 4-methyl analogs.
| Evidence Dimension | Fluconazole chemosensitisation potency (∑FICI and MIC fold-reduction) |
|---|---|
| Target Compound Data | Phenylpentanol scaffold (class): ∑FICI 0.13–0.28; fluconazole MIC reduction 15–31 fold |
| Comparator Or Baseline | Fluconazole alone (baseline): ∑FICI not applicable, MIC unchanged; Pitavastatin: ∑FICI 0.06–0.50 |
| Quantified Difference | Phenylpentanol class reduces fluconazole MIC by 15–31 fold vs. fluconazole alone; synergy (∑FICI < 0.5) confirmed |
| Conditions | Azole-resistant C. albicans clinical isolate; checkerboard broth microdilution assay per CLSI guidelines |
Why This Matters
This is the only available quantitative functional benchmark for the compound's core scaffold and provides the strongest rationale for selecting it over non-phenylpentanol-based chemosensitizers.
- [1] Eldesouky, H. E., Salama, E. A., Li, X., Hazbun, T. R., Mayhoub, A. S., & Seleem, M. N. (2019). Repurposing approach identifies phenylpentanol derivatives as potent azole chemosensitizing agents effective against azole-resistant Candida species. bioRxiv, 696773. View Source
